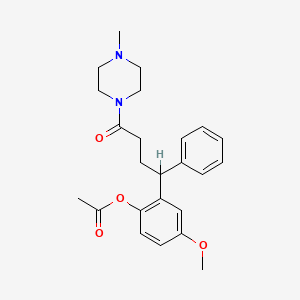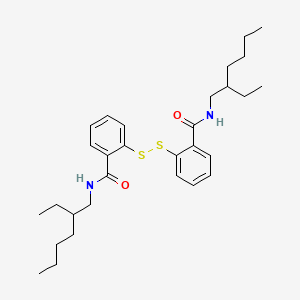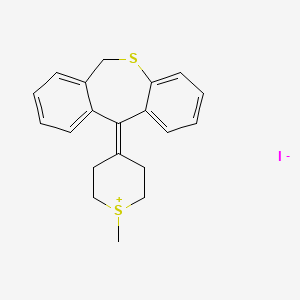
4-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)-1-methyltetrahydrothiopyranium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)-1-methyltetrahydrothiopyranium iodide is a chemical compound that belongs to the class of dibenzothiepin derivatives. These compounds have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound features a dibenzothiepin core, which is a tricyclic system containing sulfur, and a tetrahydrothiopyranium moiety, which is a sulfur-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)-1-methyltetrahydrothiopyranium iodide typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:
Formation of the Dibenzothiepin Core: The synthesis begins with the preparation of 6,11-dihydrodibenzo(b,e)thiepin-11-one. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the Ylidene Group: The 11-position of the dibenzothiepin core is functionalized with an ylidene group through a Wittig reaction, forming 6,11-dihydrodibenzo(b,e)thiepin-11-ylidene.
Formation of the Tetrahydrothiopyranium Moiety: The final step involves the quaternization of the ylidene compound with methyl iodide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)-1-methyltetrahydrothiopyranium iodide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives at the ylidene group.
科学的研究の応用
4-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)-1-methyltetrahydrothiopyranium iodide has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential antiviral properties, particularly against dengue virus.
作用機序
The mechanism of action of 4-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)-1-methyltetrahydrothiopyranium iodide involves its interaction with specific molecular targets:
Molecular Targets: The compound has been shown to inhibit dengue virus replication by targeting the viral helicase.
Pathways Involved: The inhibition of viral helicase disrupts the replication of the virus, while interaction with dopamine receptors modulates neurotransmitter activity in the brain.
類似化合物との比較
Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-one: A precursor in the synthesis of the target compound.
7,8-Difluoro-6,11-dihydrodibenzo(b,e)thiepin-11-ol: A derivative with potential antiviral activity.
7-Fluoro-11-(4-methylpiperazin-1-yl)-10,11-dihydrodibenzo(b,f)thiepin-2-ol: Another dibenzothiepin derivative with demonstrated antiviral activity.
Uniqueness
4-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)-1-methyltetrahydrothiopyranium iodide is unique due to its combination of a dibenzothiepin core and a tetrahydrothiopyranium moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
116196-99-7 |
|---|---|
分子式 |
C20H21IS2 |
分子量 |
452.4 g/mol |
IUPAC名 |
11-(1-methylthian-1-ium-4-ylidene)-6H-benzo[c][1]benzothiepine;iodide |
InChI |
InChI=1S/C20H21S2.HI/c1-22-12-10-15(11-13-22)20-17-7-3-2-6-16(17)14-21-19-9-5-4-8-18(19)20;/h2-9H,10-14H2,1H3;1H/q+1;/p-1 |
InChIキー |
KWUUXWRSTZNCIU-UHFFFAOYSA-M |
正規SMILES |
C[S+]1CCC(=C2C3=CC=CC=C3CSC4=CC=CC=C42)CC1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


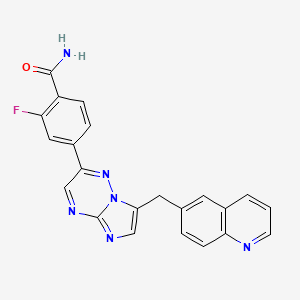
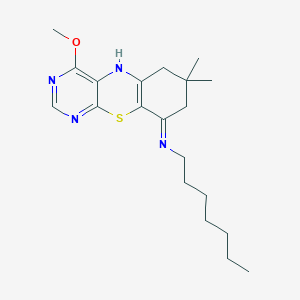
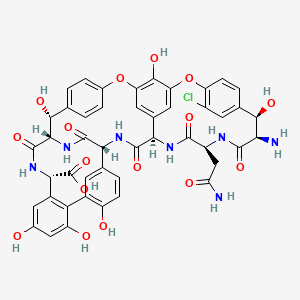
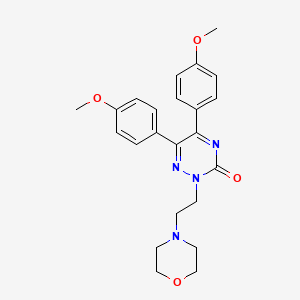
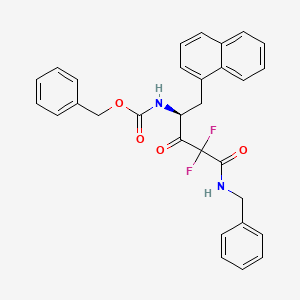
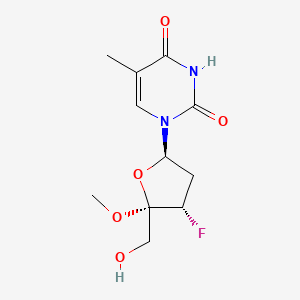
![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)
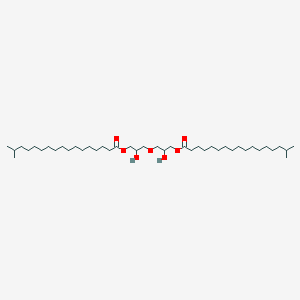
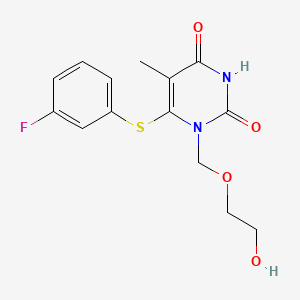
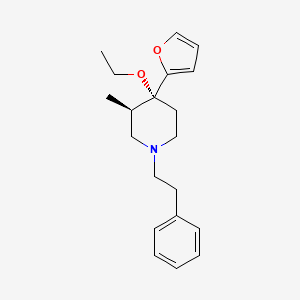
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
